molecular formula C13H8BrClN4OS B13759820 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea

1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea

Cat. No.: B13759820
M. Wt: 383.65 g/mol
InChI Key: QDEYQDFFXFJFDJ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole ring substituted with a chlorine atom and a pyridine ring substituted with a bromine atom, connected through a urea linkage.

Preparation Methods

The synthesis of 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzo[d]thiazole and 5-bromopyridine.

    Reaction Conditions: The reaction involves the formation of a urea linkage between the two starting materials. This is achieved by reacting 4-chlorobenzo[d]thiazole with an isocyanate derivative of 5-bromopyridine under controlled conditions.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of catalysts, specific solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the nitrogen and sulfur atoms in the thiazole ring.

    Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.

    Major Products: The products of these reactions vary depending on the reagents and conditions used, but they generally involve modifications to the benzo[d]thiazole and pyridine rings.

Scientific Research Applications

1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but they may involve inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-chloropyridin-2-yl)urea and 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea share structural similarities.

    Uniqueness: The presence of both chlorine and bromine atoms in this compound imparts unique chemical properties, making it distinct from its analogs.

Properties

Molecular Formula

C13H8BrClN4OS

Molecular Weight

383.65 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C13H8BrClN4OS/c14-7-4-5-10(16-6-7)17-12(20)19-13-18-11-8(15)2-1-3-9(11)21-13/h1-6H,(H2,16,17,18,19,20)

InChI Key

QDEYQDFFXFJFDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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